![molecular formula C14H11N3O3S2 B2384041 N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2380042-75-9](/img/structure/B2384041.png)
N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide, commonly known as OTM-15, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
OTM-15 exerts its therapeutic effects through the inhibition of the protein-protein interaction between Hsp90 and its co-chaperone Cdc37. This interaction is essential for the stability and function of various client proteins, including oncogenic kinases and steroid hormone receptors. By inhibiting this interaction, OTM-15 destabilizes client proteins and leads to their degradation, resulting in the inhibition of cancer cell proliferation, reduction of inflammation, and protection against neuronal cell death.
Biochemical and Physiological Effects:
OTM-15 has been shown to have a high binding affinity for Hsp90 and Cdc37, indicating its specificity for the target proteins. It has also been found to be non-toxic and well-tolerated in animal studies, suggesting its potential as a safe and effective therapeutic agent. In terms of physiological effects, OTM-15 has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of OTM-15 is its specificity for the target proteins, which reduces the potential for off-target effects. Another advantage is its non-toxic nature, which allows for higher doses to be administered without adverse effects. However, one limitation is the lack of clinical data on the safety and efficacy of OTM-15 in humans, which limits its potential for clinical use.
Orientations Futures
Future research on OTM-15 could focus on its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of OTM-15 in humans to determine its safety and efficacy as a therapeutic agent. Finally, the development of analogs and derivatives of OTM-15 could lead to the discovery of more potent and selective inhibitors of Hsp90 and Cdc37.
Méthodes De Synthèse
OTM-15 can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde with 2-aminooxazole, followed by the reaction with 2-bromo-4-(thiophen-3-yl)thiophene and then with N-methylglycine methyl ester. The final product is obtained through the reaction with oxalyl chloride and subsequent hydrolysis.
Applications De Recherche Scientifique
OTM-15 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, OTM-15 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, OTM-15 has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, OTM-15 has been shown to protect against neuronal cell death and improve cognitive function.
Propriétés
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-13(14(19)16-12-1-3-20-17-12)15-6-11-5-10(8-22-11)9-2-4-21-7-9/h1-5,7-8H,6H2,(H,15,18)(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHVLPWMLUAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

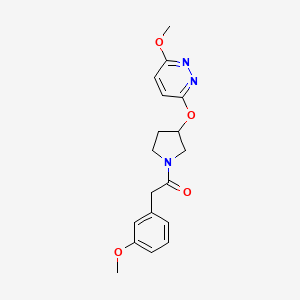

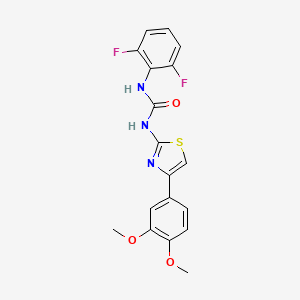
![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)
![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)
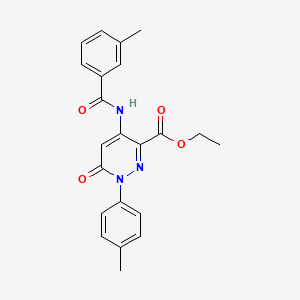
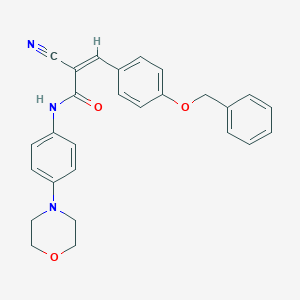
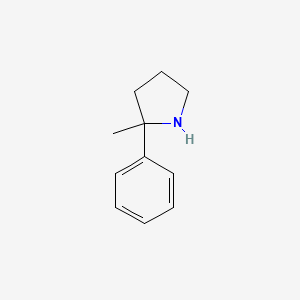

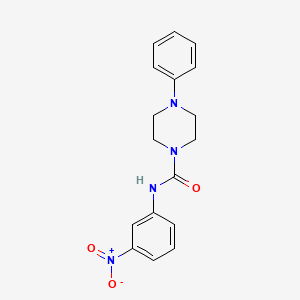
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
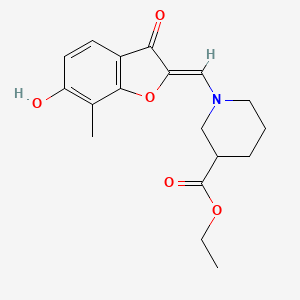

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)